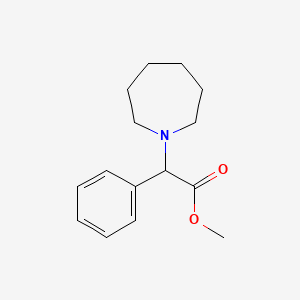

methyl azepan-1-yl(phenyl)acetate

Description

Methyl azepan-1-yl(phenyl)acetate is an ester derivative featuring a phenyl group, an azepan (7-membered nitrogen-containing ring), and an acetate moiety. Such compounds are often explored in medicinal chemistry as intermediates or bioactive molecules due to their balanced lipophilicity and hydrogen-bonding capabilities, which influence pharmacokinetics and target interactions .

Properties

CAS No. |

5460-80-0 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 2-(azepan-1-yl)-2-phenylacetate |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)14(13-9-5-4-6-10-13)16-11-7-2-3-8-12-16/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |

InChI Key |

GMVWLPCRWKVKHO-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl azepan-1-yl(phenyl)acetate typically involves the esterification of 2-(azepan-1-YL)-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and methanol are continuously fed, and the ester is continuously removed. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions

methyl azepan-1-yl(phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: 2-(azepan-1-YL)-2-phenylacetic acid.

Reduction: 2-(azepan-1-YL)-2-phenylethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl azepan-1-yl(phenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl azepan-1-yl(phenyl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl azepan-1-yl(phenyl)acetate with three related compounds from the literature, focusing on structural features, synthesis, and biological activities.

Bazedoxifene Acetate

Structure : Bazedoxifene acetate (1-{4-[2-(azepan-1-yl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol acetate) shares the azepan and phenyl moieties but incorporates an indole core and additional substituents (e.g., hydroxyl and methyl groups) (Fig. 1A).

Synthesis : Produced via a multi-step route starting from sulfonate intermediates, emphasizing regioselective etherification and deprotection steps to achieve high purity .

Application : A third-generation Selective Estrogen Receptor Modulator (SERM) used for osteoporosis treatment. Its acetate ester enhances solubility and bioavailability .

Compound 2d (4-(4'-Azepan-1-yl)-2-(4-hydroxyphenyl)carbamothioylcarbamoyl)phenyl Acetate

Structure : Contains azepan, phenyl, and acetate groups but differs by including a thiourea-azo linker (Fig. 1B).

Activity : Demonstrated antimicrobial efficacy (10 mm inhibition zone against Salx sp. HK-1), outperforming aspirin in molecular docking studies against 5'-aureostyrosyl-tRNA synthetase (−7.7 vs. −6.4 kcal/mol binding energy) .

Limitation : The thiourea group may reduce metabolic stability compared to simpler esters like this compound.

Aspirin-Based Thiourea-Azo Derivatives

Structure : Share the phenyl acetate backbone but incorporate azo and thiourea functional groups (e.g., derivatives 2a–f).

Activity : Variable bioactivity depending on substituents; azepan-containing analogs (e.g., 2d) show enhanced antimicrobial and binding properties .

Table 1: Key Comparative Data

Structural and Functional Insights

- Azepan Ring : Enhances conformational flexibility and membrane permeability compared to smaller heterocycles (e.g., piperidine). This may improve CNS penetration or protein-binding kinetics .

- Ester Group : Facilitates prodrug strategies (as in bazedoxifene acetate) or modulates solubility. Hydrolysis to carboxylic acids can alter activity profiles .

- Phenyl Group : Contributes to π-π stacking interactions in target binding, critical for both SERM activity and antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.